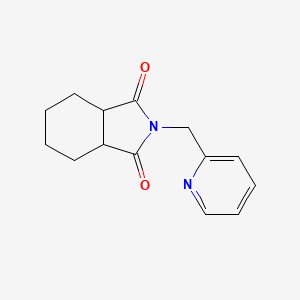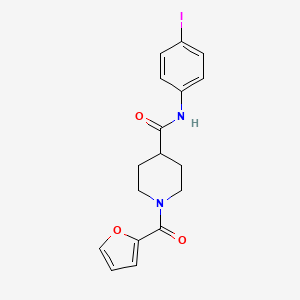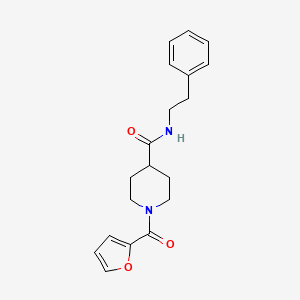
2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione, commonly known as PIH, is a chemical compound with potential therapeutic applications. This compound is a derivative of tetrahydroisoquinoline and has a unique structure that makes it a promising candidate for various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione is not well understood. However, it has been proposed that PIH may act as an inhibitor of certain enzymes or proteins that are involved in the development of various diseases. Additionally, PIH has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione are currently being studied. However, preliminary studies have shown that PIH may have potential neuroprotective effects. Additionally, PIH has been found to have potential anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its unique structure, which makes it a promising candidate for various scientific research applications. Additionally, the synthesis method for PIH is relatively straightforward, and the yield of the final product is typically high. However, one of the limitations of using PIH in lab experiments is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the scientific research of 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione. One potential direction is the further study of its potential therapeutic applications in the treatment of various diseases. Additionally, the development of new synthetic methods for PIH may lead to the production of more potent derivatives with improved therapeutic properties. Finally, the elucidation of the mechanism of action of PIH may help to better understand its potential therapeutic effects.
Métodos De Síntesis
The synthesis method for 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione involves a multi-step process. The first step involves the reaction of pyridine with formaldehyde and a secondary amine to form an intermediate compound. This intermediate compound is then reacted with a cyclic ketone to produce the final product, 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione. The yield of the final product is typically high, and the purity can be improved through various purification methods.
Aplicaciones Científicas De Investigación
2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione has potential applications in various scientific research fields. One of the primary applications of this compound is in medicinal chemistry. Due to its unique structure, PIH has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, PIH has been used as a ligand in the development of metal-based catalysts for various organic transformations.
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-11-6-1-2-7-12(11)14(18)16(13)9-10-5-3-4-8-15-10/h3-5,8,11-12H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRXBBHQRFPUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-pyridinyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459892.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5459903.png)

![N-(2,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5459923.png)
![9-[morpholin-4-yl(oxo)acetyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5459934.png)
![{[4-(diethylamino)phenyl]hydrazono}(4-phenyl-1,3-thiazol-2-yl)acetonitrile](/img/structure/B5459943.png)
![4-(difluoromethoxy)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]benzamide](/img/structure/B5459951.png)
![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2-buten-1-one](/img/structure/B5459959.png)

![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459970.png)
![1-(4-methoxybenzoyl)-4-[2-(phenylthio)ethyl]piperazine](/img/structure/B5459979.png)
![N-[(1-methyl-1H-indol-2-yl)carbonyl]methionine](/img/structure/B5459983.png)
![ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5459990.png)
![N-[2-(2-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5460000.png)